
Xenitorin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xenitorin B, also known as this compound, is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Key Reaction Strategies for Xenicane Diterpenoids
While Xenitorin B’s specific reactions are not cataloged, synthetic approaches for structurally related xenicanes (e.g., coraxeniolide A, blumiolide C) involve:
Ring-Closing Metathesis (RCM)
-
Used to construct the nine-membered carbocycle.
-
Example: Altmann’s synthesis of blumiolide C employed a Z-selective RCM using Hoveyda–Grubbs catalyst to form the bicyclic core .
Grob Fragmentation
-
A stereospecific cleavage reaction to generate medium-sized rings.
-
Example: Corey’s synthesis of β-caryophyllene utilized a base-mediated Grob fragmentation of a tricyclic precursor .
Claisen Rearrangement
-
For installing stereocenters and forming carbon–carbon bonds.
-
Example: Hiersemann’s asymmetric Claisen rearrangement established the C2 and C3 stereocenters in xeniolide F intermediates .
Palladium-Catalyzed Cyclizations
-
Critical for forming complex ring systems.
-
Example: Paquette’s synthesis of (+)-acetoxycrenulide used a palladium-mediated cyclization to assemble the eight-membered ring .
Comparative Reaction Data for Related Xenicanes
The table below summarizes key reactions from syntheses of structurally related compounds:
Biosynthetic Insights
This compound is hypothesized to arise from GGPP via:
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and purifying Xenitorin B from natural sources?
To isolate this compound, employ chromatographic techniques (e.g., HPLC, column chromatography) guided by bioassay-guided fractionation. Ensure solvent systems are optimized for polarity matching the compound’s physicochemical properties. Detailed protocols must include parameters like flow rates, column dimensions, and solvent gradients to enable reproducibility . Purity validation via TLC or HPLC-UV/MS is critical, with spectral data archived in supplementary materials .
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) for functional group identification and stereochemical analysis. For absolute configuration, use X-ray crystallography or electronic circular dichroism (ECD). Cross-validate results with computational methods (e.g., DFT calculations). Raw spectral data should be deposited in open-access repositories, and crystallographic coordinates submitted to the Cambridge Structural Database .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Design dose-response experiments using cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays). Include positive/negative controls and triplicate replicates to assess statistical significance. Address batch-to-batch variability by standardizing compound sourcing and solvent preparation. Data must report IC₅₀/EC₅₀ values with confidence intervals and p-values .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on this compound’s pharmacological efficacy across studies?
Conduct meta-analyses to identify variables influencing discrepancies, such as differences in cell lines, assay conditions, or compound purity. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Validate findings through independent replication studies with protocols aligned to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What experimental frameworks are recommended for studying synergistic effects of this compound with other compounds?
Implement combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy, additivity, or antagonism. Use factorial design experiments to test multiple ratios/dosages. Include isobolographic analysis for visualization. Ensure raw data includes dose matrices and interaction heatmaps for transparency .
Q. How can in vitro-to-in vivo translation challenges for this compound be addressed methodologically?
Optimize pharmacokinetic studies using LC-MS/MS to measure bioavailability, half-life, and tissue distribution. Validate in vivo models (e.g., PDX models for cancer) with human-relevant dosing regimens. Address interspecies metabolic differences via hepatic microsome assays. Ethical approval for animal studies must comply with ARRIVE guidelines .
Q. What strategies mitigate bias in mechanistic studies of this compound’s toxicity?
Employ orthogonal assays (e.g., transcriptomics, proteomics) to cross-validate pathways. Use CRISPR/Cas9 knockouts to confirm target specificity. Blinded analysis and randomized sample processing reduce observer bias. Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework .
Q. How should stability and degradation profiles of this compound be systematically evaluated?
Conduct accelerated stability studies under varied pH, temperature, and light conditions. Monitor degradation products via UPLC-QTOF-MS. Apply QbD (Quality by Design) principles to identify critical quality attributes. Data should include Arrhenius plots for shelf-life prediction and degradation kinetics .
Q. Data Management & Reporting
Q. What are best practices for reporting conflicting spectroscopic data in this compound studies?
Publish full spectral assignments (e.g., NMR chemical shifts, coupling constants) in supplementary materials. Annotate discrepancies with possible explanations (e.g., solvent effects, tautomerism). Cross-reference databases like PubChem or NPASS for comparative analysis .
Q. How can researchers ensure reproducibility in this compound bioassays?
Adhere to MIAME (Minimum Information About a Microarray Experiment) or BRENDA guidelines for assay documentation. Share raw data (e.g., flow cytometry .FCS files, microscopy images) via repositories like Figshare. Include step-by-step protocols for critical steps (e.g., cell passage numbers, serum batch details) .
Q. Ethical & Methodological Compliance
Q. What ethical considerations apply to studies involving this compound’s bioactivity in animal models?
Follow institutional Animal Care and Use Committee (IACUC) protocols for humane endpoints and sample sizes justified by power analysis. Report adverse events transparently, and avoid data cherry-picking. Cite ARRIVE 2.0 guidelines for in vivo reporting .
Q. How should researchers handle unpublished data or negative results related to this compound?
Deposit datasets in preprint servers (e.g., bioRxiv) or institutional repositories with DOIs. Use the "Unpublished Results" citation format in manuscripts, and disclose conflicts of interest (e.g., funding sources influencing data interpretation) .
特性
分子式 |
C15H22O |
---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
(1R,4aR,7S,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-9(2)15-13-7-10(3)5-6-12(13)11(4)8-14(15)16/h8,10,12-13,15H,1,5-7H2,2-4H3/t10-,12-,13+,15-/m0/s1 |
InChIキー |
SIZHTHJIDBXZNM-DNVSUFBTSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]2[C@@H](C1)[C@@H](C(=O)C=C2C)C(=C)C |
正規SMILES |
CC1CCC2C(C1)C(C(=O)C=C2C)C(=C)C |
同義語 |
xenitorin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。